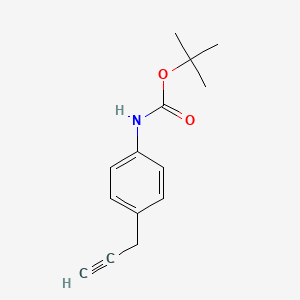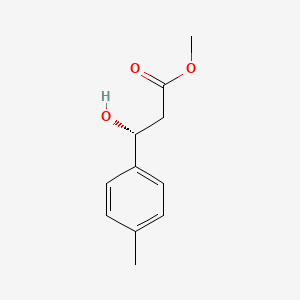
Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a p-tolyl group attached to a propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl ®-3-oxo-3-(p-tolyl)propanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxy group, yielding the desired ester.
Industrial Production Methods
In an industrial setting, the production of methyl ®-3-hydroxy-3-(p-tolyl)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: Methyl ®-3-oxo-3-(p-tolyl)propanoate.
Reduction: Methyl ®-3-hydroxy-3-(p-tolyl)propanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of methyl ®-3-hydroxy-3-(p-tolyl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active ®-3-hydroxy-3-(p-tolyl)propanoic acid, which may interact with various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Methyl ®-3-oxo-3-(p-tolyl)propanoate: This compound differs by having a keto group instead of a hydroxy group, leading to different reactivity and applications.
Methyl ®-3-hydroxy-3-(m-tolyl)propanoate: This isomer has the tolyl group in the meta position, which can affect its chemical properties and biological activity.
Ethyl ®-3-hydroxy-3-(p-tolyl)propanoate: This compound has an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.
The uniqueness of methyl ®-3-hydroxy-3-(p-tolyl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl (3R)-3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
GANZSABMUMXELE-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


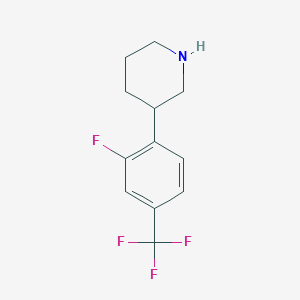

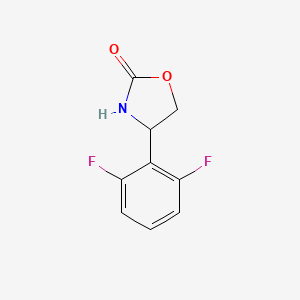
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
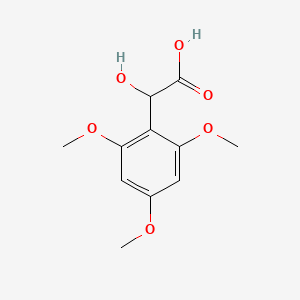
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
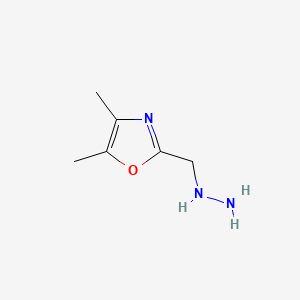

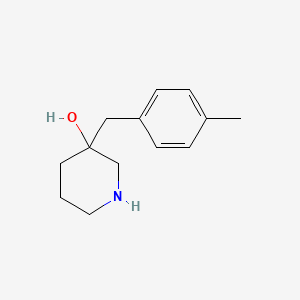

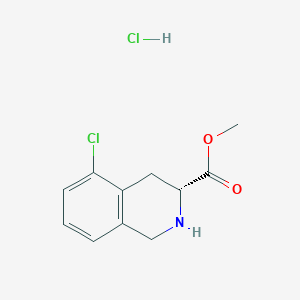
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
